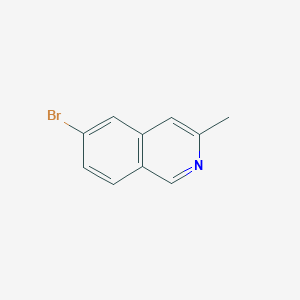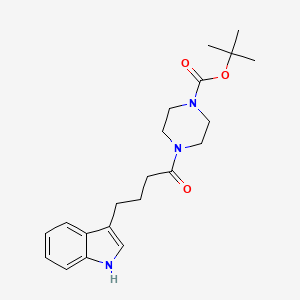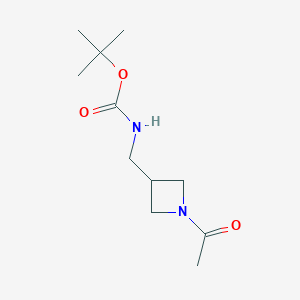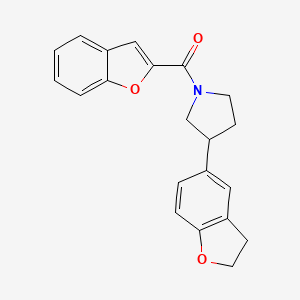
6-Bromo-3-methylisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-methylisoquinoline is a chemical compound with the CAS Number: 1222368-50-4 . It has a molecular weight of 222.08 . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C10H8BrN/c1-7-4-9-5-10(11)3-2-8(9)6-12-7/h2-6H,1H3 . The InChI key is SMXSYILLOYOOPI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 222.08 .Scientific Research Applications
Synthesis and Chemical Applications
Knorr Synthesis : 6-Bromo-3-methylisoquinoline has been used in the Knorr synthesis process. This involves the condensation of β-keto esters with bromoaniline, leading to the cyclization of the resulting anilides into 6-bromoquinolin-2(1H)-one. This method is significant in synthesizing 6-bromo-2-chloro-4-methylquinoline, a compound with potential applications in infectious disease research (Wlodarczyk et al., 2011).
Noncovalent Supramolecular Complexes : It's involved in the formation of noncovalent supramolecular complexes. For example, its derivatives have been used in studies examining rotational barriers in chiral BINAP palladium(II) and platinum(II) bis(phosphane) complexes, which are crucial in understanding the dynamics of these molecular structures (Fuss et al., 1999).
Fluorescent Probes : Derivatives of this compound have been utilized to create fluorescent probes for biological applications. These probes are water-soluble and their fluorescence is quenched by chloride ions, which can be valuable for chloride determination in biological systems (Geddes et al., 2001).
Synthesis of rNHC Complexes : This compound has been used in the synthesis of remote N-heterocyclic carbene (rNHC) complexes. These complexes are important in the field of inorganic chemistry, providing insights into carbene chemistry and metal-ligand interactions (Schuster & Raubenheimer, 2006).
Biological Applications
Antimicrobial Activity : Certain derivatives of this compound have been investigated for their antimicrobial activity, particularly against Mycobacterium tuberculosis. This research is crucial in the search for new therapeutic agents against tuberculosis (Upadhayaya et al., 2009).
Cytotoxic Evaluation : Some aminoquinones related to this compound have been synthesized and evaluated for their cytotoxic activity against various human tumor cell lines. These studies are significant for developing new anticancer drugs (Delgado et al., 2012).
Miscellaneous Applications
- Particle Sizing : Quaternary salts of fluorescent dyes derived from this compound have been used in nanometer particle sizing. This application is important in materials science and nanotechnology for characterizing particle sizes (Geddes et al., 2000).
Safety and Hazards
Properties
IUPAC Name |
6-bromo-3-methylisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-4-9-5-10(11)3-2-8(9)6-12-7/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXSYILLOYOOPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)Br)C=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1222368-50-4 |
Source


|
| Record name | 6-bromo-3-methylisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2,2-trifluoroethyl N-{4-[(isopropylamino)carbonyl]benzyl}carbamate](/img/structure/B2874865.png)



![(E)-4-(N-butyl-N-methylsulfamoyl)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2874872.png)

![2-cyano-3-[3-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2874876.png)

![3-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2874878.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide](/img/structure/B2874880.png)
![3-[(2-azepan-1-yl-2-oxoethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2874882.png)


![5-[(3-chlorophenyl)amino]-N-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2874885.png)
